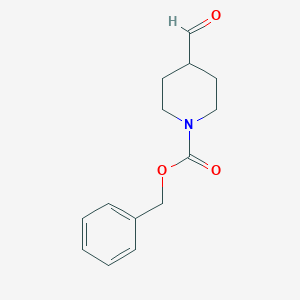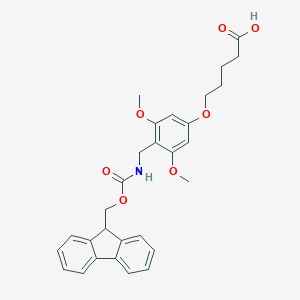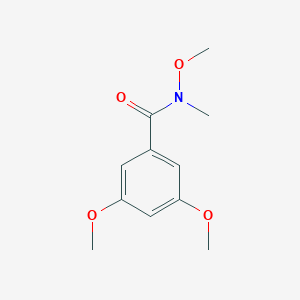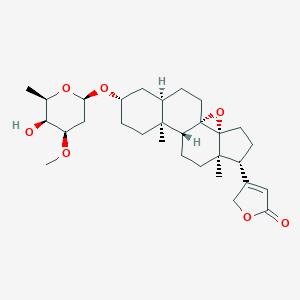
Adynerin
描述
阿迪尼林是一种天然存在的有机化合物,被归类为强心苷。它主要从夹竹桃植物的叶子中提取。
准备方法
合成路线和反应条件
阿迪尼林可以通过从毛茛属植物中提取其活性成分来合成。提取过程涉及使用甲醇和乙醇等有机溶剂。 然后通过各种色谱技术纯化该化合物 .
工业生产方法
阿迪尼林的工业生产涉及从植物来源中大规模提取,然后使用高效液相色谱 (HPLC) 纯化。 然后结晶该化合物以获得适用于研究和潜在治疗应用的纯形式 .
化学反应分析
反应类型
阿迪尼林会经历几种类型的化学反应,包括:
氧化: 阿迪尼林可以氧化形成各种氧化产物。
还原: 还原反应可以将阿迪尼林转化为其还原形式。
取代: 阿迪尼林可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在不同的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,阿迪尼林的氧化会导致羟基化衍生物的形成 .
科学研究应用
化学: 用作分析化学中用于识别和量化强心苷的参考标准。
生物学: 研究其对癌细胞的细胞毒性作用,显示出作为抗癌剂的潜力。
医学: 由于其强心苷特性,正在研究其在治疗心脏病方面的潜在用途。
作用机制
阿迪尼林通过抑制钠钾 ATP 酶发挥作用,导致细胞内钙水平升高。这会导致心脏收缩力增强以及对癌细胞的细胞毒性作用。 分子靶标包括钠钾 ATP 酶和参与细胞增殖和凋亡的各种信号通路 .
相似化合物的比较
类似化合物
夹竹桃苷: 另一种来自夹竹桃的强心苷,具有类似的细胞毒性特性。
夹竹桃苷: 一种具有类似分子结构和生物活性的相关化合物。
Odoroside A 和 H: 具有可比药理特性的强心苷.
独特性
阿迪尼林因其独特的分子结构及其有效的细胞毒性作用而独一无二,使其成为癌症治疗研究中的一种宝贵化合物。 它绕过常见耐药机制的能力进一步增强了它作为治疗剂的潜力 .
属性
IUPAC Name |
3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQVAOKDQTHHP-QFUJVLJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956547 | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35109-93-4 | |
| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adynerigenin 3-O-beta-D-diginoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADYNERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Adynerin and where is it found?
A1: this compound is a cardiac glycoside primarily found in the Nerium oleander plant. [, ] It is a diginose derivative, meaning it consists of the aglycone adynerigenin linked to the sugar diginose. []
Q2: What is the chemical structure of this compound?
A2: this compound's aglycone, adynerigenin, has been established as 3β-hydroxy-8,14β-epoxy-.5β-carda-20: 22-enolide. [] this compound itself is the β-D-diginoside of this structure. [] Although initially thought to have a 3α-configuration, further research confirmed its structure as a 3(β), 14 (β)-Dioxy-Δ8.20:22-cardadienolide. []
Q3: How does the structure of this compound relate to its cardiac activity?
A4: While this compound is structurally similar to other cardiac glycosides, it is considered cardiotonically inactive. This lack of activity is attributed to the presence of a hydroxyl group at the 3(α) position of the Adynerigenin molecule. []
Q4: Are there different types of this compound?
A5: Yes, research has identified several derivatives, specifically 5α-adynerin-type cardenolides. For example, six novel 5α-adynerin-type cardenolides, named funingenosides K-P, have been isolated from the roots of the Parepigynum funingense plant. [] These structures were elucidated using 1D and 2D NMR techniques. [] Two additional 5α-adynerin-type compounds have also been found in Parepigynum funingense. []
Q5: How is this compound detected and quantified?
A6: Researchers have developed a UPLC–MS/MS method for the determination of this compound in rat plasma. [] This technique allows for sensitive and specific quantification of the compound in biological samples.
Q6: Has computational chemistry been used to study this compound?
A7: Yes, DFT/HF methods, a type of computational chemistry approach, have been employed to determine the configuration of the C-20 atom in this compound derivatives. [] This information is crucial for understanding the three-dimensional structure and potential interactions of the molecule.
Q7: What other cardiac glycosides are found alongside this compound in Nerium oleander?
A8: Nerium oleander contains a complex mixture of cardiac glycosides, including this compound, Neritaloside, Odoroside A, Odoroside H, Oleandrin, and Vanderoside. [] These compounds vary in their potency and potential for anticancer activity. [, ]
Q8: What is the significance of identifying these cardiac glycosides?
A9: The identification and characterization of these individual glycosides are essential for understanding the overall pharmacological activity of Nerium oleander extracts. This knowledge paves the way for potential development of novel therapeutics. []
Q9: What are the potential applications of this compound and related compounds?
A9: Research suggests that this compound and other cardiac glycosides found in Nerium oleander may have applications in several areas, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


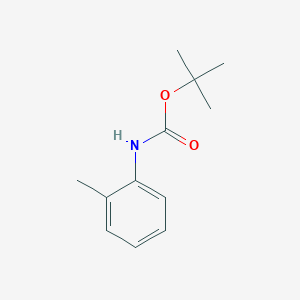
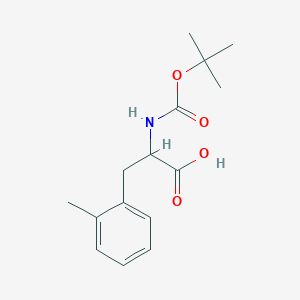
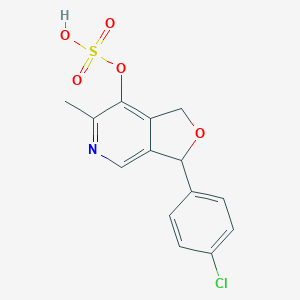

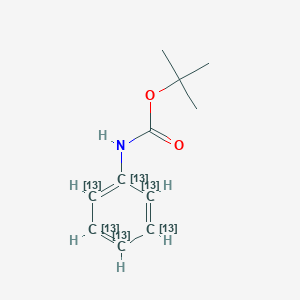
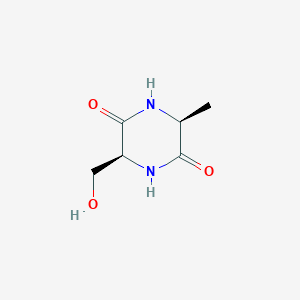


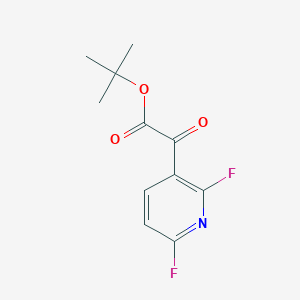
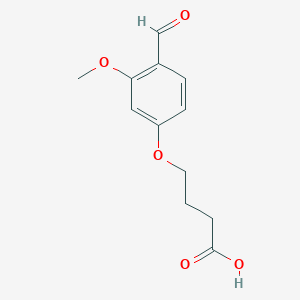
![[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate](/img/structure/B140999.png)
